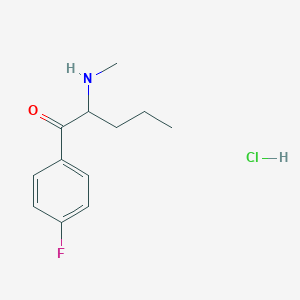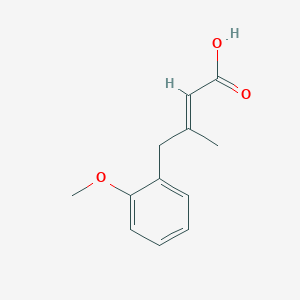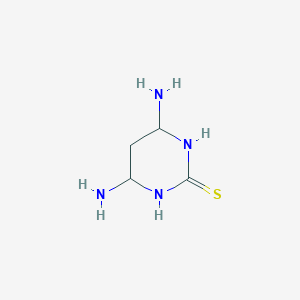
4,6-Diamino-1,3-diazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-1,3-diazinane-2-thione is a heterocyclic compound with the molecular formula C4H10N4S. It is characterized by a diazinane ring structure with amino groups at the 4 and 6 positions and a thione group at the 2 position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-1,3-diazinane-2-thione typically involves the reaction of thiourea with appropriate amines under controlled conditions. One common method includes the cyclization of thiourea with diamines in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the diazinane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diamino-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,6-Diamino-1,3-diazinane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use in pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Diamino-1,3-diazinane-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
- 4,6-Diamino-1H-pyrimidine-2-thione
- 4,6-Diamino-1,3,5-triazine-2-thione
- 5-Amino-1,2,4-dithiazole-3-thione
Comparison: 4,6-Diamino-1,3-diazinane-2-thione is unique due to its specific ring structure and the presence of both amino and thione groups
Properties
Molecular Formula |
C4H10N4S |
|---|---|
Molecular Weight |
146.22 g/mol |
IUPAC Name |
4,6-diamino-1,3-diazinane-2-thione |
InChI |
InChI=1S/C4H10N4S/c5-2-1-3(6)8-4(9)7-2/h2-3H,1,5-6H2,(H2,7,8,9) |
InChI Key |
BAHQXHSVCWBTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)NC1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


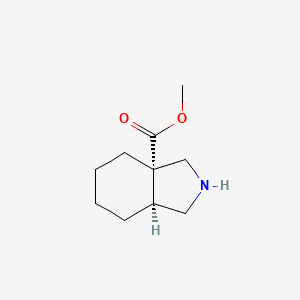
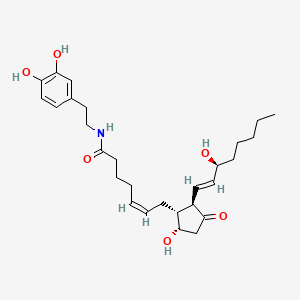
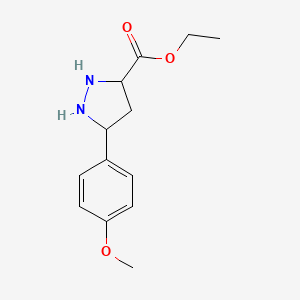
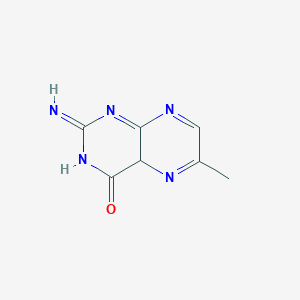
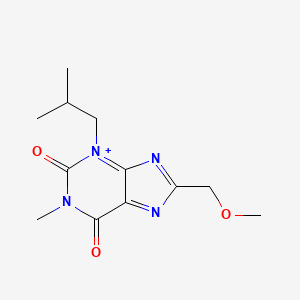

![19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-](/img/structure/B12354878.png)

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)
![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)
